molecular formula C18H26N2O4S B4422640 ethyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B4422640
M. Wt: 366.5 g/mol
InChI Key: ZBMYPHFFPAHELR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to ethyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate often involves cyclocondensation reactions and the use of morpholine or related amines. For instance, cyclocondensation of cyclohexene-4-carbaldehyde in the presence of morpholine with various CH acids yields a range of substituted compounds, demonstrating the versatility of reactions involving morpholine and related structures (Dyachenko, 2005).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 2-((E)-(4-((E)-(4-ethylphenyl)diazenyl)-2hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, has been extensively studied through techniques like X-ray diffraction. These studies reveal complex molecular geometries and the importance of intramolecular interactions, providing insights into the structural aspects of similar molecules (Menati et al., 2020).

Chemical Reactions and Properties

This compound and its analogs participate in a variety of chemical reactions, including heterocyclization, which can lead to the formation of novel heterocyclic systems. These reactions highlight the compound's reactivity and its potential as a precursor for synthesizing pharmacologically relevant molecules (Wardaman, 2000).

Physical Properties Analysis

The physical properties of compounds related to this compound, such as melting points, solubility, and crystal structure, have been characterized using various analytical techniques. These studies are crucial for understanding the material aspects of these compounds and for guiding their practical applications (Cossar et al., 2018).

Chemical Properties Analysis

Investigations into the chemical properties of this compound reveal its reactivity, stability, and potential interactions with other molecules. These studies provide valuable information for predicting the behavior of this compound in various chemical environments and for designing new molecules with desired properties (Singh et al., 2013).

properties

IUPAC Name

ethyl 2-[[2-(2,6-dimethylmorpholin-4-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-4-23-18(22)16-13-6-5-7-14(13)25-17(16)19-15(21)10-20-8-11(2)24-12(3)9-20/h11-12H,4-10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMYPHFFPAHELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3CC(OC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 5
ethyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 6
ethyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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